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Titanium tetra(methanolate)

Cat. No.: B1585175
CAS No.: 992-92-7
M. Wt: 79.909 g/mol
InChI Key: YQXQWFASZYSARF-UHFFFAOYSA-N
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Description

Historical Context of Titanium Alkoxides and Methanolates

The study of titanium alkoxides is part of the broader history of organometallic chemistry. While specific discovery dates for titanium tetra(methanolate) are not prominently documented, the general class of titanate esters gained prominence with compounds like titanium isopropoxide, which was first discovered in the 1950s. noahchemicals.com The primary method for producing titanate esters involves the stepwise reaction of titanium tetrachloride with an alcohol, in this case, methanol (B129727). gelest.com This fundamental reaction provides access to a wide range of titanium alkoxides, which vary in their reactivity and physical properties based on the steric and electronic nature of the alcohol used.

Early research into titanium alkoxides was driven by their utility in synthesis and, notably, in the burgeoning field of materials science. Studies beginning as early as the 1960s explored the use of titanium alkoxides as precursors for depositing thin films of titanium dioxide (TiO2). scispace.com The controlled hydrolysis of these compounds, a reaction central to their application, allows for the formation of solid TiO2, a process now widely known as sol-gel synthesis. wikipedia.orgwikipedia.org Crystalline titanium methoxide (B1231860) is known to be tetrameric, existing with the molecular formula Ti4(OCH3)16, a structural complexity that influences its reactivity. wikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.comatamankimya.com

Significance of Titanium Tetra(methanolate) in Inorganic and Organometallic Chemistry

Titanium tetra(methanolate) holds a significant position in both inorganic and organometallic chemistry due to its reactivity and role as a building block for more complex structures. Its primary significance lies in its function as a precursor to titanium dioxide, a material with countless applications. cymitquimica.com The sol-gel process, which utilizes the hydrolysis of titanium tetra(methanolate), is a key method for producing high-purity TiO2 powders, thin films, and nanostructures. wikipedia.orgcymitquimica.com

In the realm of catalysis, titanium alkoxides are recognized for their ability to act as Lewis acids and catalyze a variety of organic transformations. atamanchemicals.com These include esterification, transesterification, and condensation reactions. gelest.comatamanchemicals.com Titanium tetra(methanolate) and its derivatives are used in processes such as resin crosslinking and have been investigated as initiators for the ring-opening polymerization of lactide to produce biodegradable polymers. gelest.comacs.org Its ability to undergo alcohol exchange allows for the synthesis of other, more complex titanium alkoxides, making it a versatile starting material. gelest.com Furthermore, it is used in the preparation of polyoxotitanates, which are complex, cage-like inorganic clusters with potential applications in catalysis and materials science. fishersci.ca

Overview of Research Trajectories for Titanium Tetra(methanolate)

Current and future research involving titanium tetra(methanolate) and related alkoxides is proceeding along several key trajectories. A major focus remains in the field of materials science, where it is used as a precursor for advanced materials. Research is actively exploring the synthesis of one-dimensional TiO2 nanostructures, such as nanorods, using titanium alkoxide precursors for applications in electronics and photocatalysis. google.com The development of atomic layer deposition (ALD) techniques using titanium(IV) methoxide allows for the precise creation of TiO2 thin films for use in memory devices and as protective layers in water-splitting systems. ereztech.com

In catalysis, the trend is toward developing more sophisticated and selective catalytic systems. While titanium has long been a key player in industrial polymerization, recent research focuses on its application in fine chemical synthesis. rsc.org This includes the development of novel titanium-based catalysts for hydroamination, hydroaminoalkylation, and formal redox transformations. rsc.org Researchers are also designing new organotitanium compounds derived from alkoxides for specific, high-value applications. nih.gov The synthesis of unique low-valent titanium complexes for mediating uncommon cycloaddition reactions represents another frontier in catalysis research. acs.org These research directions highlight a shift towards creating highly tailored materials and catalysts from fundamental precursors like titanium tetra(methanolate) to meet the demands of advanced technologies.

Data Tables

Table 1: Chemical Identification of Titanium Tetra(methanolate)

IdentifierValue
Chemical NameTitanium(IV) methoxide
SynonymsTitanium tetra(methanolate), Tetramethyl titanate, Methyl orthotitanate cymitquimica.comgelest.comereztech.com
CAS Number992-92-7 fishersci.caereztech.comchemicalbook.com
Molecular FormulaC4H12O4Ti gelest.comchemspider.com
PubChem CID5080336 nih.gov

Table 2: Physical Properties of Titanium Tetra(methanolate)

PropertyValue
Molar Mass172.00 g/mol chemspider.com
AppearanceWhite powder/solid ereztech.com
Melting Point200-210 °C fishersci.caereztech.comchemicalbook.com
Boiling Point243 °C at 52 mmHg chemicalbook.com
SolubilitySlightly soluble in organic solvents; reacts with water cymitquimica.comfishersci.cachemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4OTi B1585175 Titanium tetra(methanolate) CAS No. 992-92-7

Properties

CAS No.

992-92-7

Molecular Formula

CH4OTi

Molecular Weight

79.909 g/mol

IUPAC Name

methanol;titanium

InChI

InChI=1S/CH4O.Ti/c1-2;/h2H,1H3;

InChI Key

YQXQWFASZYSARF-UHFFFAOYSA-N

SMILES

C[O-].C[O-].C[O-].C[O-].[Ti+4]

Canonical SMILES

CO.[Ti]

Other CAS No.

992-92-7

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies for Titanium Tetra Methanolate

Established Synthetic Routes from Titanium Halides

The most common and historically significant method for preparing titanium alkoxides involves the reaction of a titanium(IV) halide, typically titanium tetrachloride (TiCl₄), with an alcohol. atamanchemicals.comwikipedia.org This general approach is applicable for a range of alkoxides, including the methanolate derivative.

The synthesis of titanium tetra(methanolate) from titanium tetrachloride is based on an alcoholysis reaction. wikipedia.org In this process, titanium tetrachloride is treated with methanol (B129727). The reaction involves the nucleophilic substitution of the chloride ligands on the titanium center by methoxide (B1231860) groups from the methanol. acs.org A significant byproduct of this reaction is hydrogen chloride (HCl), a corrosive gas. atamanchemicals.comwikipedia.org

Due to the formation of HCl, the reaction is reversible and requires the removal of the acid to drive the equilibrium towards the product side. wikipedia.org This is typically accomplished by adding a base to the reaction mixture. The base neutralizes the HCl as it is formed, precipitating as a salt and allowing the reaction to proceed to completion. google.com Common bases used for this purpose include ammonia (B1221849) (NH₃) or organic amines such as triethylamine (B128534) (Et₃N). wikipedia.orggoogle.com

When ammonia is used, it reacts with HCl to form ammonium (B1175870) chloride (NH₄Cl), which is a solid. google.com Similarly, triethylamine reacts with HCl to produce triethylammonium (B8662869) chloride (Et₃NHCl), another solid salt. wikipedia.org The choice of base can influence the purification process of the final product.

Precise control over stoichiometry and reaction conditions is crucial for achieving a high yield and purity of titanium tetra(methanolate). The reaction stoichiometrically requires four equivalents of methanol for every one equivalent of titanium tetrachloride. google.com However, in practice, a significant excess of dry methanol is often used to serve as both a reactant and a solvent, ensuring the reaction goes to completion. google.com

The reaction is highly exothermic and sensitive to moisture, as titanium tetrachloride and the resulting titanium tetra(methanolate) both hydrolyze readily. wikipedia.orggoogle.com Therefore, the synthesis must be carried out under strictly anhydrous (dry) conditions and often under an inert atmosphere, such as dry nitrogen, to prevent premature hydrolysis and the formation of titanium oxides. google.com

The addition of the base is a critical step. At least four equivalents of the base are required to neutralize the four equivalents of HCl produced. The base is typically added after the initial reaction between TiCl₄ and methanol. google.com

Table 1: Reaction Parameters for the Synthesis of Titanium Tetra(methanolate) from TiCl₄

Parameter Description Rationale Source(s)
Titanium Precursor Titanium tetrachloride (TiCl₄) A common and reactive starting material for titanium alkoxides. wikipedia.org, google.com
Reactant Anhydrous Methanol (CH₃OH) Provides the methoxide groups. Must be dry to prevent hydrolysis. google.com
Stoichiometry 1:4 (TiCl₄:CH₃OH) minimum Based on the four chloride ligands to be substituted. An excess of methanol is typically used. google.com
Base Ammonia (NH₃) or Triethylamine (Et₃N) Neutralizes HCl byproduct, driving the reaction to completion. wikipedia.org, google.com
Solvent Excess Methanol Serves as both reactant and solvent. google.com
Atmosphere Inert (e.g., dry Nitrogen) Prevents hydrolysis of reactants and products by atmospheric moisture. google.com
Temperature Typically room temperature or below To control the exothermic nature of the reaction. google.com

Alternative and Green Chemistry Approaches

An important alternative to the direct reaction with titanium tetrachloride is a transesterification (or alcohol interchange) reaction. google.com This method involves reacting a different, often bulkier, titanium alkoxide, such as titanium tetraethoxide (Ti(OEt)₄) or titanium tetraisopropoxide (Ti(OⁱPr)₄), with an excess of methanol. google.com

The general reaction is: Ti(OR)₄ + 4 CH₃OH ⇌ Ti(OCH₃)₄ + 4 ROH (where R = ethyl, isopropyl, etc.)

This approach offers several advantages. Firstly, it avoids the use of the highly corrosive titanium tetrachloride and the subsequent formation of HCl. google.com This eliminates the need for a base to neutralize acid, simplifying the reaction workup and purification, as no salt byproduct is formed. Secondly, titanium tetra(methanolate) has low solubility in common organic solvents, including the excess methanol and the alcohol byproduct (e.g., ethanol (B145695) or isopropanol). google.com This low solubility causes the desired product to precipitate out of the solution as a white solid as it is formed, which can be easily collected by filtration. google.com This method can lead to a product of high purity with a simplified recovery process. google.com

Table 2: Transesterification Synthesis of Titanium Tetra(methanolate)

Starting Alkoxide Reactant Key Condition Product Recovery Source(s)
Tetraethyl titanate Excess boiling methanol The reaction is driven by the large excess of methanol. Precipitation of solid Ti(OCH₃)₄ from the reaction mixture. google.com
Tetraisopropyl titanate Excess boiling methanol The higher boiling point of the starting alcohol is displaced by methanol. Filtration of the precipitated solid product. google.com

Purification and Isolation Techniques for High Purity Titanium Tetra(methanolate)

The purification of titanium tetra(methanolate) is highly dependent on the synthetic route employed.

When synthesized from titanium tetrachloride and ammonia, the primary impurity is ammonium chloride. google.com The low solubility of titanium tetra(methanolate) in most solvents makes purification by recrystallization challenging. Methanol is one of the few readily available solvents that can be used to wash away the ammonium chloride impurity. However, this process is inefficient as it requires very large volumes of methanol, and it also leads to a reduced yield due to the slight solubility of the product in the wash solvent. google.com

The transesterification method offers a much more straightforward path to a high-purity product. Since titanium tetra(methanolate) precipitates from the reaction mixture, the primary purification step is simple filtration. google.com The collected solid can then be washed with a dry, non-reactive solvent (such as dry methanol or another alcohol) to remove any residual starting materials or byproducts. google.com The final step is drying the fine white powder under vacuum to remove any remaining solvent. google.com

For achieving very high purity, a reported method involves dissolving the crude product in hot, anhydrous benzene, filtering the solution to remove any insoluble impurities, and then allowing the product to recrystallize upon cooling. The final purification can be achieved by distillation under high vacuum and a nitrogen atmosphere. chemicalbook.com

Molecular and Supramolecular Structural Aspects of Titanium Tetra Methanolate

Monomeric versus Oligomeric Forms of Titanium Tetra(methanolate)

While the monomeric form, Ti(OCH₃)₄, is a useful theoretical starting point, the compound's structure is dominated by various degrees of aggregation in different physical states.

In the solid state, titanium tetra(methanolate) exists as a discrete tetrameric molecule with the formula Ti₄(OCH₃)₁₆. wikiwand.comdiva-portal.orgiucr.orgwikipedia.org Single-crystal X-ray diffraction studies have elucidated this structure, showing it to be composed of four titanium-oxygen octahedra that share edges. iucr.orgresearchgate.net This tetrameric arrangement allows the titanium atoms to achieve a stable, six-coordinate environment. quora.comwikipedia.org

Infrared and X-ray powder diffraction studies have identified at least two crystalline modifications, often designated as forms A and B. researchgate.net The B form, which is soluble in solvents like toluene, has been definitively characterized by X-ray diffraction as having this tetrameric structure. researchgate.net Spectroscopic analysis further confirms that the tetrameric units persist in the B phase. researchgate.net

Table 1: Crystallographic Data for Tetrameric Titanium Tetra(methanolate) - Ti₄(OCH₃)₁₆

Parameter Value Reference
Crystal System Triclinic iucr.org
Space Group iucr.org
a (Å) 9.09 iucr.org
b (Å) 10.62 iucr.org
c (Å) 10.62 iucr.org
α (°) 101.2 iucr.org
β (°) 123.2 iucr.org
γ (°) 102.1 iucr.org

Beyond the well-established tetramer, other oligomeric forms of titanium tetra(methanolate) exist, particularly in non-solid phases. In the vapor phase, mass spectrometry studies have primarily detected fragments corresponding to dimeric molecules, [Ti(OCH₃)₄]₂, suggesting this is the dominant species under those conditions. mocvd-precursor-encyclopedia.de

In the liquid state, a dynamic equilibrium between different oligomers is likely. nih.govchemrxiv.org Theoretical studies using Density Functional Theory (DFT) have explored the stability of various plausible structures, including trimers. researchgate.netnih.govchemrxiv.org These calculations indicate that trimeric isomers are energetically viable, suggesting they may exist in the liquid phase or as key intermediates in solution-based reactions. researchgate.netnih.govchemrxiv.org The existence of a dimeric structure, Ti₂(OCH₃)₈, has also been used as a model in theoretical studies of hydrolysis reactions. researchgate.net

Table 2: Aggregation States of Titanium Tetra(methanolate) in Different Phases

Phase Dominant Species Evidence References
Crystalline Solid Tetramer, [Ti(OCH₃)₄]₄ X-ray Diffraction wikiwand.comdiva-portal.orgiucr.orgwikipedia.orgresearchgate.net
Vapor Dimer, [Ti(OCH₃)₄]₂ Mass Spectrometry mocvd-precursor-encyclopedia.de

Coordination Geometry and Ligand Environment of Titanium(IV) Centers

The drive to form oligomers is fundamentally about stabilizing the titanium(IV) center by expanding its coordination shell. This leads to a specific geometric arrangement and a variety of ligand bonding modes.

In the tetrameric and other oligomeric forms, the titanium(IV) centers are not four-coordinate as the simple formula Ti(OCH₃)₄ might imply. Instead, each titanium atom achieves a more electronically stable six-coordinate geometry. quora.comiucr.orgwikipedia.org This coordination environment is best described as a distorted octahedron, with each titanium atom surrounded by six oxygen atoms from neighboring methoxide (B1231860) groups. iucr.orgresearchgate.netnih.gov This octahedral arrangement is a common feature for many titanium(IV) alkoxides. iucr.orgiucr.org

The formation of the Ti₄(OCH₃)₁₆ tetramer is facilitated by the methoxide ligands adopting different bonding modes to link the individual titanium centers. iucr.org Within the tetrameric cluster, there are both terminal and bridging methoxide groups.

Terminal Ligands: These methoxide groups are bonded to only one titanium atom.

Bridging Ligands: These methoxide groups are shared between two or, in some cases, three titanium atoms, forming Ti-O-Ti linkages that constitute the core of the oligomeric structure. iucr.orgwikipedia.org

The presence of these distinct ligand environments is confirmed by variations in the measured titanium-oxygen bond lengths, which were found to range from approximately 1.78 Å to 2.20 Å in the crystalline tetramer. iucr.org Shorter bonds typically correspond to terminal ligands, while longer bonds are characteristic of the bridging ligands.

Table 3: Methoxide Ligand Types in the Ti₄(OCH₃)₁₆ Tetramer

Ligand Type Description Role Reference
Terminal Bonded to a single Ti(IV) center. Saturates coordination site. iucr.orgwikipedia.org
Bridging (μ₂) Bonded to two Ti(IV) centers. Links two Ti centers. iucr.orgwikipedia.org

Solution-Phase Aggregation Phenomena and Solvation Effects

In solution, the structure of titanium tetra(methanolate) is highly dependent on the nature of the solvent. The degree of oligomerization is the result of a competition between the self-association of the alkoxide molecules and their interaction with solvent molecules. znaturforsch.com

Spectroscopic data for solutions in non-polar solvents like carbon disulfide suggest that the tetrameric structure, [Ti(OCH₃)₄]₄, can persist. mocvd-precursor-encyclopedia.de However, dissolving titanium alkoxides in polar, coordinating solvents can lead to a reduction in the degree of aggregation. znaturforsch.com The solvent molecules can coordinate to the titanium centers, competing with the bridging methoxide ligands and potentially breaking down the larger oligomers into smaller ones or forming solvent adducts. znaturforsch.com The properties of the solvent, such as its dielectric constant, have been shown to be an important parameter influencing the behavior of alkoxide-alcohol mixtures, which in turn affects processes like gelation. researchgate.net For instance, titanium tetra(methanolate) exhibits good solubility in methanol (B129727), often with the aid of chelating agents, to form transparent solutions for further chemical processing. confer.cz

Solid-State Packing and Intermolecular Interactions

In the solid state, titanium tetra(methanolate) does not exist as a simple monomeric molecule with the formula Ti(OCH₃)₄. Instead, it undergoes aggregation to form a more complex, discrete supramolecular structure. iucr.orgwikipedia.org Detailed research, particularly single-crystal X-ray diffraction studies, has revealed that it crystallizes as a tetrameric molecule with the molecular formula Ti₄(OCH₃)₁₆. iucr.orgwikipedia.orgatamanchemicals.com This oligomeric nature is a common feature for many titanium alkoxides, although the degree of polymerization can be influenced by the steric bulk of the alkoxide group. wikipedia.orgatamanchemicals.com

The crystal structure of titanium tetra(methanolate) was determined to be in the triclinic space group Pī. iucr.org The packing within the unit cell consists of these discrete, centrosymmetric Ti₄(OCH₃)₁₆ tetramers. iucr.org The arrangement of these tetrameric units constitutes the solid-state packing of the compound.

Crystallographic Data for Titanium Tetra(methanolate) iucr.org
ParameterValue
Crystal SystemTriclinic
Space Group
a9.09 Å
b10.62 Å
c10.62 Å
α101.2°
β123.2°
γ102.1°
Volume (V)774.12 ų
Formula Units per Cell (Z)4 (for Ti(OCH₃)₄)

The dominant intermolecular interactions are, in fact, the coordinative bonds that form the tetrameric cluster itself. The Ti₄(OCH₃)₁₆ molecule is composed of four titanium-oxygen octahedra that are interconnected through bridging methoxide groups. iucr.org This structure allows the titanium atoms to achieve a more stable, higher coordination number of six, satisfying their electron deficiency. iucr.orgiastate.edu The terminal methyl groups are positioned on the exterior of this inorganic core. iucr.org

Within the tetrameric cluster, the titanium-oxygen bond lengths are not uniform and fall into several distinct groups, with mean values ranging from 1.78 Å to 2.20 Å, reflecting the different bonding modes of the methoxide ligands (terminal vs. bridging). iucr.org In contrast, titanium alkoxides with bulkier substituents, such as titanium isopropoxide, are monomeric in nonpolar solvents and feature a tetrahedral coordination around the titanium center, illustrating the significant role of steric hindrance in dictating the supramolecular structure. wikipedia.orgatamanchemicals.com

Reactivity and Reaction Mechanisms of Titanium Tetra Methanolate

Hydrolysis and Condensation Reactions

Ti(OCH₃)₄ + 2H₂O → TiO₂ + 4CH₃OH wikipedia.org

Material decomposes slowly in contact with moist air and rapidly with water, liberating methanol (B129727). gelest.com

Mechanistic Studies of Hydrolysis: Associative Pathways

Theoretical studies suggest that the hydrolysis of titanium alkoxides, including the methoxide (B1231860), proceeds through an associative mechanism. researchgate.net In this pathway, a water molecule coordinates to the titanium center, increasing its coordination number. This is followed by the transfer of a proton from the coordinated water molecule to a methoxide ligand, which then departs as methanol. This associative nature explains the high reactivity of titanium alkoxides towards water. diva-portal.org The coordination of additional water molecules can influence the reaction barrier heights. researchgate.net

Influence of Water-to-Alkoxide Ratio

The ratio of water to titanium alkoxide (often denoted as 'r' or H₂O/Ti ratio) is a critical parameter in controlling the hydrolysis and condensation process. iaea.orgnih.govnih.gov A low water ratio generally leads to the formation of smaller, more linear oligomeric species. As the water ratio increases, more extensive hydrolysis occurs, leading to the formation of larger, more branched, and eventually cross-linked networks characteristic of a gel. nih.govnih.gov Studies on other titanium alkoxides have shown that at very high water-to-alkoxide ratios (e.g., above 6000), the dispersion of resulting particles is significantly enhanced, leading to materials with higher specific surface area and larger pore diameters. nih.govnih.gov

Table 1: Effect of Water/Titanium Alkoxide Ratio on Material Properties (Based on studies of analogous systems)

Water/Alkoxide RatioResulting Particle DispersionSpecific Surface AreaAverage Pore Diameter
LowLowLowerSmaller
High (>6000)Significantly EnhancedHigherLarger

This table is illustrative and based on general trends observed in the hydrolysis of titanium alkoxides. nih.govnih.gov

Role of Catalysts and Additives on Hydrolysis Kinetics

The kinetics of hydrolysis and condensation can be significantly influenced by the presence of catalysts or additives. wikipedia.orgatamanchemicals.com

Acid Catalysis: In acidic conditions, the methoxide ligands are protonated, making them better leaving groups and thus accelerating the hydrolysis reaction.

Base Catalysis: Under basic conditions, water is deprotonated to form hydroxide (B78521) ions, which are stronger nucleophiles than water and attack the titanium center more readily, also accelerating hydrolysis. unm.edu

Additives: Additives like acetic acid can act as chelating ligands, modifying the titanium precursor and controlling the hydrolysis and condensation rates. wikipedia.orgquora.comatamanchemicals.com This control is crucial for tailoring the morphology and properties of the final TiO₂ material. wikipedia.orgatamanchemicals.com

Alcoholysis and Ligand Exchange Reactions

Titanium tetra(methanolate) can undergo alcoholysis, a reaction where the methoxide ligands are exchanged with other alkoxy groups by reacting with a different alcohol. wikipedia.org This equilibrium-driven process can be shifted by using an excess of the new alcohol or by removing the more volatile methanol. wikipedia.org This reaction is a common method for synthesizing other titanium alkoxides from the methoxide or ethoxide precursors. iaea.org For example, reacting titanium tetra(methanolate) with isopropanol (B130326) would lead to the formation of titanium isopropoxide.

Ligand exchange can also occur with other types of ligands, not just alcohols. This is a fundamental reaction for modifying the properties of the titanium center. wikipedia.org

Reactions with Chelating and Modifying Ligands

Chelating ligands, which can bind to the titanium center through two or more donor atoms, play a crucial role in modifying the reactivity of titanium tetra(methanolate). Common chelating ligands include β-diketones like acetylacetone (B45752) (acacH) and carboxylic acids like acetic acid. quora.comresearchgate.net

The reaction with acetylacetone can yield derivatives such as Ti(OCH₃)₂(acac)₂. researchgate.net These modified precursors are often more stable towards hydrolysis than the parent alkoxide. diva-portal.org The chelating ligand occupies coordination sites on the titanium atom, sterically hindering the approach of water molecules and reducing the number of available sites for hydrolysis. quora.com Similarly, acetic acid reacts with titanium alkoxides to form acetate-alkoxide complexes, which also exhibit controlled hydrolysis rates. quora.com The formation of these stable complexes is key to achieving desired phases, like anatase, in the synthesis of TiO₂ nanoparticles. quora.com

Investigations into the reaction of titanium tetraethoxide with allylacetoacetate have shown that complexation occurs, and subsequent hydrolysis can lead to the release of some of the chelating ligand. researchgate.net

Thermolysis and Decomposition Pathways

Titanium tetra(methanolate) exhibits relatively high thermal stability compared to other titanium alkoxides that possess β-hydrogens, such as the ethoxide or isopropoxide. mocvd-precursor-encyclopedia.de The absence of β-hydrogens in the methoxide group means that the common β-hydride elimination pathway for decomposition is not available. mocvd-precursor-encyclopedia.de This decomposition route is a major factor in the thermal breakdown of many metal alkoxides. arxiv.org

When heated, titanium tetra(methanolate) will eventually decompose. The decomposition products include titanium oxide, and depending on the conditions, various organic species. gelest.com In an inert atmosphere, heating alcoholate complexes of titanium(III) chloride, which contain coordinated methanol, has been shown to produce methane (B114726) and carbon dioxide in the later stages of decomposition. chempap.org The thermal decomposition of methyl titanium trichloride (B1173362) has been found to be a complex process with multiple competing reaction pathways. cdnsciencepub.com

First-principles calculations on the thermal decomposition of titanium tetra-isopropoxide (a related compound) have identified multiple potential pathways, including pyrolysis and hydrolysis, highlighting the complexity of these decomposition processes. researchgate.net

Spectroscopic and Advanced Analytical Characterization of Titanium Tetra Methanolate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of titanium tetra(methanolate) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of the methanolate ligands.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the presence and connectivity of the methanolate (–OCH₃) ligands. In a simple, monomeric, and tetracoordinate Ti(OCH₃)₄ molecule, a single, sharp resonance is expected in both the ¹H and ¹³C NMR spectra, indicative of the chemical equivalence of all four methanolate groups.

However, titanium alkoxides, including the methanolate, are known to form oligomeric species in solution through the formation of bridging alkoxide groups. This leads to more complex spectra. For instance, terminal and bridging methanolate ligands will have distinct chemical environments and, therefore, different chemical shifts. The ¹H NMR spectrum of titanium(IV) isopropoxide, a closely related compound, shows distinct signals for methyl and methyne protons, which shift upon complexation, indicating the formation of new species. nih.gov Similarly, for titanium tetra(methanolate), the presence of multiple signals in the methoxy (B1213986) region would suggest the coexistence of different oligomeric forms or isomers in solution.

The chemical shifts provide direct evidence of the ligand's coordination to the titanium center. Upon coordination, the electron density around the protons and carbons of the methanolate group is altered, leading to shifts in their resonance frequencies compared to free methanol (B129727).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Titanium Alkoxides Note: Specific data for titanium tetra(methanolate) is often discussed in the context of its oligomeric nature. Data for related alkoxides is provided for comparison.

CompoundSolventNucleusChemical Shift (δ, ppm)Assignment
Titanium(IV) isopropoxideCDCl₃¹H1.17-1.18Methyl Protons (-CH₃)
¹H4.40-4.43Methyne Proton (-CH)
Titanium(IV) ethoxide-¹H1.2 (t), 4.3 (q)-CH₃, -CH₂
Titanium(IV) butoxide-¹H0.9 (t), 1.4 (m), 1.7 (m), 4.2 (t)-CH₃, -CH₂CH₂CH₂O-

This is an interactive data table. You can sort and filter the data.

The tendency of titanium tetra(methanolate) to exist as an equilibrium of different oligomers (e.g., trimers, tetramers) in solution makes Variable Temperature (VT) NMR a critical analytical technique. nih.gov These oligomeric structures involve titanium centers with expanded coordination numbers (typically 5 or 6) achieved through bridging methanolate ligands.

At low temperatures, the exchange between these different oligomeric species, or between terminal and bridging ligands within a single oligomer, can be slow on the NMR timescale. This results in separate, distinct signals for each type of methanolate group. As the temperature is increased, the rate of exchange also increases. If the exchange becomes fast on the NMR timescale, the distinct signals will broaden and eventually coalesce into a single, time-averaged signal.

By analyzing the changes in the NMR spectra as a function of temperature, researchers can:

Determine the thermodynamic parameters (ΔH° and ΔS°) of the oligomerization equilibria.

Calculate the activation energy (Ea) for the ligand exchange processes.

Identify the dominant oligomeric species present at different temperatures.

This dynamic behavior is a key feature of titanium alkoxide chemistry, and VT-NMR provides a powerful window into these solution-state equilibria. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The most significant features in the vibrational spectra of titanium tetra(methanolate) are the bands corresponding to the stretching and bending of the Ti-O bonds. The high polarity of the Ti-O bond makes the stretching vibrations strong absorbers in the IR spectrum.

Ti-O Stretching Vibrations (ν(Ti-O)) : These are typically observed in the region of 400–800 cm⁻¹. researchgate.netresearchgate.netresearchgate.net The exact position of these bands is sensitive to the coordination number of the titanium atom and whether the methanolate ligand is terminal or bridging. acs.org

O-Ti-O Bending Vibrations (δ(O-Ti-O)) : These modes occur at lower frequencies, generally below 400 cm⁻¹.

Raman spectroscopy is complementary to IR and is particularly useful for studying the symmetric Ti-O vibrations. researchgate.net In species with a center of symmetry, certain vibrational modes may be active in Raman but forbidden in IR, and vice-versa, providing more complete structural information when both techniques are used.

Table 2: Typical Vibrational Frequencies for Ti-O Bonds in Titanium Compounds

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Reference
Ti-O-Ti StretchingIR417 - 870 researchgate.net
Ti-O StretchingIR~805 researchgate.net
O-Ti-O BendingIR~729 researchgate.net
Ti-O Stretching (Bridging)IR / RamanLower Frequency (vs. Terminal) acs.org
Ti-O Stretching (Terminal)IR / RamanHigher Frequency (vs. Bridging) acs.org

This is an interactive data table. You can sort and filter the data.

The vibrational frequencies of the Ti-O bonds serve as a diagnostic tool for the coordination environment. It has been shown that ν(Ti-O) stretching frequencies associated with bridging alkoxide ligands are typically found at lower wavenumbers compared to those of terminal ligands. acs.org This is because the bridging bond is effectively shared between two titanium centers, weakening the individual Ti-O interactions.

Therefore, the appearance of new bands at lower frequencies in the Ti-O stretching region of the IR or Raman spectrum is strong evidence for the formation of oligomers through alkoxide bridging. acs.org By analyzing the number and positions of these bands, insights into the structure and symmetry of the dominant oligomeric species, such as the common tetrameric [Ti(OCH₃)₄]₄ cluster, can be gained.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight of titanium tetra(methanolate) and characterizing its oligomeric nature in the gas phase. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to generate ions from the sample, which are then separated based on their mass-to-charge ratio (m/z).

For titanium tetra(methanolate), mass spectrometry can provide:

Confirmation of Molecular Weight : The detection of an ion corresponding to the monomeric species, [Ti(OCH₃)₄]⁺, would confirm its molecular weight (172.0 g/mol ).

Identification of Oligomers : A key application is the detection of larger clusters. For example, ions corresponding to dimeric, trimeric, or tetrameric species can be observed, providing direct evidence of the aggregation states that are stable enough to be transferred into the gas phase.

Fragmentation Analysis : The fragmentation patterns of the ions can offer structural information. The loss of neutral fragments like methanol (CH₃OH) or formaldehyde (CH₂O) from the parent ion can provide insights into the bonding and structure of the complex. Studies on related titanium oxide clusters show that fragmentation can reveal the stable TiₓOᵧ core structures. nih.gov

The analysis of titanium compounds by MS is aided by the characteristic isotopic pattern of titanium, which has five stable isotopes (⁴⁶Ti, ⁴⁷Ti, ⁴⁸Ti, ⁴⁹Ti, ⁵⁰Ti). The observed isotopic distribution in the mass spectrum for a titanium-containing ion must match the theoretically predicted pattern, which serves as a definitive confirmation of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Cluster Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for analyzing the formation and composition of titanium-oxo clusters derived from titanium tetra(methanolate). When solutions of titanium alkoxides, such as titanium tetra(methanolate), are analyzed, ESI-MS can detect various hydrolyzed and polymeric species present in the solution. researchgate.net The technique is particularly useful for characterizing organometallic nanoclusters, where matching experimental mass spectra with calculated isotope distributions allows for the determination of their elemental composition. nih.gov

In the gas phase, titanium tetra(methanolate) can form complex, fullerene-like titanium oxo-cluster anions. pradeepresearch.orgrsc.org For instance, dianionic and monoanionic species such as [H₁₂Ti₄₂O₆₀(OCH₃)₄₂(HOCH₃)₁₀(H₂O)₂]²⁻ and [H₇Ti₄₂O₆₀(OCH₃)₄₂(HOCH₃)₁₀(H₂O)₃]¹⁻ have been generated in the gas phase through ESI of titanium-oxo clusters in methanol. pradeepresearch.orgrsc.orgresearchgate.net These large clusters consist of a closed-cage Ti₄₂O₆₀ core, which is protected by methoxy, methanol, and water ligands. pradeepresearch.orgrsc.org ESI-MS allows for the identification of these complex, high-mass species, providing crucial insights into the aggregation and clustering behavior of titanium alkoxides in solution and their transition into the gas phase. researchgate.netpradeepresearch.org

Gas-Phase Fragmentation Patterns

The gas-phase fragmentation of titanium tetra(methanolate) and its derivatives provides detailed information about their structure and stability. In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions. wikipedia.org For titanium tetra(methanolate), fragmentation typically follows pathways common for metal alkoxides, involving the loss of an alkoxide ligand (OCH₃) or a dialkyl ether molecule (CH₃OCH₃). researchgate.net

Collision-Induced Dissociation (CID) studies on complex titanium-oxo clusters derived from methanolic solutions reveal multi-step fragmentation processes. pradeepresearch.orgrsc.org Initially, at lower collision energies, the protective peripheral ligands (methanol, water, and some methoxy groups) are stripped from the cluster core. pradeepresearch.orgrsc.orgresearchgate.net As the collision energy is increased, the stable Ti-O cage itself begins to fragment. pradeepresearch.org This core fragmentation is often characterized by the systematic loss of TiO₂ units. pradeepresearch.orgrsc.orgresearchgate.net For example, a dianionic cluster fragment like [Ti₄₁O₅₈]²⁻ may sequentially lose TiO₂ to form [Ti₄₀O₅₆]²⁻, [Ti₃₉O₅₄]²⁻, and so on. pradeepresearch.orgrsc.org This systematic loss continues until the cage completely shatters at very high energies. pradeepresearch.org

The fragmentation pattern for the simpler, monomeric Ti(OCH₃)₄ molecule has also been observed, showing characteristic ion peaks corresponding to the loss of methoxy groups. researchgate.net

Table 1: Gas-Phase Fragmentation Data for Ti(OCH₃)₄

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment
171 100 [Ti(OCH₃)₃]⁺
141 40 [Ti(OCH₃)₂(OH)]⁺ or [TiO(OCH₃)₂]⁺

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

Elucidation of Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For titanium alkoxides, this technique reveals detailed information about bond lengths, coordination geometries, and intermolecular interactions. While a single-crystal structure for simple, monomeric Ti(OCH₃)₄ is not commonly reported due to its tendency to exist as oligomers, the structures of related titanium alkoxides and more complex titanium-oxo clusters provide significant insight.

Many titanium(IV) alkoxides exist as oligomers in the solid state. Titanium ethoxide, Ti(OCH₂CH₃)₄, for instance, exists as a tetramer with octahedral coordination around the titanium centers. wikipedia.org It is expected that titanium tetra(methanolate) adopts a similar tetrameric or higher oligomeric structure. More complex structures, such as the octanuclear titanium-oxo complex [Ti₈O₂(OⁱPr)₂₀(man)₄], have been fully characterized using single-crystal X-ray diffraction, revealing intricate core units like {Ti₄O₂} stabilized by various ligands. nih.gov These detailed structural analyses are crucial for understanding the compound's reactivity and its role as a precursor in materials synthesis.

Powder XRD for Phase Identification in Precursor-Derived Materials

Powder X-ray Diffraction (XRD) is an essential technique for identifying the crystalline phases of materials derived from titanium tetra(methanolate) precursors. When titanium tetra(methanolate) undergoes hydrolysis and subsequent thermal treatment (calcination), it decomposes to form titanium dioxide (TiO₂). researchgate.net TiO₂ can exist in several crystalline forms, most commonly anatase, rutile, and brookite. thaiscience.infoarxiv.org

Powder XRD is used to identify these phases by detecting the characteristic diffraction peaks that arise from their unique crystal lattices. thaiscience.info For example, the anatase phase of TiO₂ shows a strong diffraction peak around 2θ = 25°, while the rutile phase has its most intense peak at approximately 2θ = 27°. thaiscience.infoarxiv.org The temperature of the calcination process significantly influences the resulting TiO₂ phase; anatase is typically formed at lower temperatures, and it transforms into the more stable rutile phase at higher temperatures. thaiscience.inforesearchgate.net The breadth of the XRD peaks can also be used to estimate the average crystallite size of the TiO₂ nanoparticles via the Scherrer equation, with broader peaks indicating smaller crystallites. researchgate.netsemanticscholar.org

Table 2: Characteristic Powder XRD Peaks for TiO₂ Phases

Crystalline Phase Major 2θ Peaks (Cu Kα radiation) JCPDS Card No.
Anatase 25.4°, 37.8°, 48.1°, 54.1°, 55.2° 21-1272 arxiv.org

Other Complementary Techniques

Thermal Analysis (TGA, DSC) for Decomposition Behavior

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the decomposition behavior of titanium tetra(methanolate) as a function of temperature. libretexts.org TGA measures the change in a sample's mass over time as it is heated, while DSC measures the heat flow into or out of a sample, indicating physical or chemical transformations. libretexts.orgnasa.gov

When a titanium alkoxide precursor is heated, TGA typically shows a multi-stage weight loss. researchgate.net The initial weight loss, often occurring below 200°C, is usually attributed to the evaporation of physically adsorbed water or residual solvent. researchgate.net Subsequent weight loss at higher temperatures corresponds to the decomposition of the organic methoxide (B1231860) groups and the transformation of the precursor into titanium dioxide (TiO₂). researchgate.net For related titanium complexes, this decomposition can be a one-step process occurring in the range of 384-395°C. researchgate.net

DSC curves complement the TGA data by revealing the energetic nature of these transitions. Endothermic peaks in a DSC curve often correspond to evaporation or melting, while exothermic peaks can indicate crystallization or oxidative decomposition. researchgate.net For materials derived from titanium alkoxide precursors, an endothermic peak around 160°C can be associated with the start of the decomposition of residual organic groups. researchgate.net Together, TGA and DSC provide a comprehensive profile of the thermal stability and decomposition pathway of titanium tetra(methanolate), which is critical for controlling its conversion into functional materials like TiO₂.

Table 3: Summary of Thermal Decomposition Stages for Titanium Alkoxide Precursors

Temperature Range (°C) Event Technique
< 200°C Evaporation of adsorbed water/solvent TGA (weight loss), DSC (endothermic peak) researchgate.net
200 - 500°C Decomposition of organic (methoxy) groups TGA (significant weight loss) researchgate.net

Electron Energy Loss Spectroscopy (EELS) for Oxidation State Analysis

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, often integrated into a transmission electron microscope (TEM), used to probe the local electronic structure of materials. While direct EELS studies on titanium tetra(methanolate) are not extensively documented in published literature, the principles of determining the oxidation state of titanium are well-established through extensive research on various titanium-containing compounds, particularly oxides. These principles are directly applicable to the analysis of titanium tetra(methanolate).

The primary method for determining titanium's oxidation state involves the analysis of the Ti L₂,₃ core-loss edges, often referred to as "white lines." These prominent peaks in the EELS spectrum arise from the excitation of electrons from the Ti 2p core level (2p₃/₂ for L₃ and 2p₁/₂ for L₂) to unoccupied 3d states. The position, shape, and intensity of these peaks are highly sensitive to the valence state of the titanium atom.

Key Analytical Approaches:

Chemical Shift: A change in the oxidation state of titanium induces a measurable "chemical shift" in the onset energy of the L₂,₃ edges. A decrease in the titanium oxidation state (e.g., from Ti⁴⁺ to Ti³⁺) results in a shift of the L₂,₃ edges to a lower energy loss. globalsino.comresearchgate.net This is because the reduced positive charge on the titanium nucleus exerts a weaker pull on the core electrons, slightly lowering their binding energy. Studies on titanium oxides have demonstrated that the Ti L₂,₃ edges for Ti²⁺, Ti³⁺, and Ti⁴⁺ are distinctly different, with lower oxidation states appearing at lower energy losses. globalsino.com

L₃/L₂ Intensity Ratio: The integrated intensity ratio of the L₃ and L₂ white lines is also dependent on the d-electron occupancy and thus the oxidation state. Changes in this ratio can be used as a fingerprint to identify the valence state of titanium. researchgate.net

Energy-Loss Near-Edge Structure (ELNES): The fine structure of the L₂,₃ edges, known as the Energy-Loss Near-Edge Structure (ELNES), is influenced by the local coordination and bonding environment. For instance, the splitting of the Ti L₂,₃ edges is related to the ligand field strength of the surrounding atoms. globalsino.commpg.de In titanium tetra(methanolate), the titanium atom is coordinated to four methanolate groups. This specific coordination environment would produce a characteristic ELNES fingerprint, which would differ from that of titanium in an octahedral oxygen environment, such as in TiO₂.

For titanium tetra(methanolate), the titanium atom is formally in the +4 oxidation state (Ti⁴⁺). Therefore, an EELS spectrum is expected to show Ti L₂,₃ edge positions and features characteristic of this state. The precise energy values would be compared against standards with known oxidation states, such as rutile or anatase (TiO₂), where titanium is definitively Ti⁴⁺. researchgate.netresearchgate.net Any deviation, such as a shift to lower energies or the appearance of additional spectral features, could indicate the presence of reduced species like Ti³⁺, potentially resulting from electron beam damage during analysis or impurities in the sample.

The following table provides a comparative overview of the characteristic Ti L-edge positions for different oxidation states, based on data from reference titanium oxides. These values serve as a benchmark for what would be expected when analyzing titanium tetra(methanolate).

Titanium Oxidation StateReference CompoundApproximate Ti L₃ Edge Position (eV)Approximate Ti L₂ Edge Position (eV)Qualitative Chemical Shift Trend
Ti⁴⁺TiO₂ / SrTiO₃~456 eV~462 eVHighest Energy
Ti³⁺Ti₂O₃ / LaTiO₃Lower than Ti⁴⁺Lower than Ti⁴⁺Intermediate Energy
Ti²⁺TiOLower than Ti³⁺Lower than Ti³⁺Lowest Energy

Theoretical and Computational Chemistry Studies of Titanium Tetra Methanolate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of titanium tetra(methanolate), Ti(OCH₃)₄. These computational approaches provide detailed insights into the molecule's electronic structure, bonding characteristics, reaction energetics, and oligomerization tendencies.

Electronic Structure and Bonding Analysis

Theoretical studies have explored the electronic structure and bonding of titanium tetra(methanolate) to understand its reactivity and physical properties. DFT calculations have been used to analyze the nature of the titanium-oxygen bond and the influence of the methoxy (B1213986) ligands on the electronic environment of the titanium center.

Key findings from these analyses include:

Titanium-Oxygen Bonding: The frontier orbitals, specifically the σ(Ti–O) and π(Ti–O) orbitals, are dominant in determining the electronic properties. ethz.ch The interaction between these orbitals influences the chemical shifts observed in NMR spectroscopy. ethz.ch

Ligand Effects: The electronegativity of the ligands attached to the titanium center significantly impacts the electronic structure. ethz.ch More electron-withdrawing ligands lead to a shielding effect on the titanium nucleus. ethz.ch

Lewis Acidity: The Cp* ligand (pentamethylcyclopentadienyl) in related compounds has been shown to lower the Lewis acidity of the titanium center, which affects its coordination behavior and reactivity in processes like atomic layer deposition (ALD). ucc.iersc.org This is due to both steric hindrance and electronic effects that reduce the electrophilicity of the titanium atom. rsc.orgresearchgate.net

Geometry: In its monomeric form, titanium tetra(methanolate) is expected to adopt a tetrahedral geometry around the titanium center. ethz.ch Computational models of related four-coordinate [Ti(OX)₄] compounds show tetrahedral geometries with varying Ti-O-X bond angles depending on the substituent X. ethz.ch For [Ti(OCH₃)₄], the calculated Ti-O-C bond angle is 153°. ethz.ch

A Natural Chemical Shift (NCS) analysis reveals that the paramagnetic deshielding, which influences the NMR chemical shift, is primarily due to magnetic couplings between occupied and vacant orbitals of appropriate symmetries. ethz.ch

Energetics and Transition States of Reaction Pathways

Computational chemistry is a powerful tool for investigating the energetics of reactions involving titanium tetra(methanolate), including its decomposition and its role as a precursor in material synthesis. DFT calculations are frequently used to map out potential energy surfaces, identify transition states, and calculate activation energies for various reaction pathways.

Studies on the thermal decomposition of titanium alkoxides, including titanium tetra(methanolate), have utilized quantum chemistry to propose and evaluate possible decomposition species and mechanisms. cam.ac.uk For instance, in the decomposition of titanium tetra-isopropoxide (TTIP), a related compound, a large number of potential titanium-containing species were systematically generated and their thermochemical data calculated using DFT. cam.ac.uk

Table 1: Calculated Energetics for Ti(OCH₃)₄ Reactions

Reaction/ProcessComputational MethodCalculated EnergyReference
Adsorption on hydrated TiO₂ surfaceDFT-0.5 eV rsc.org
Overall ALD reaction sequenceDFTThermodynamically favorable rsc.org
Adsorption on OH/Si(100) surfaceDFTExothermic researchgate.netresearchgate.net
Overall reaction on Si(100) surfaceDFTEndothermic researchgate.netresearchgate.net

Prediction of Oligomeric Structures and Stability

While mass spectrometry data suggests that titanium tetra(methanolate) exists predominantly as a monomer in the gas phase, it is known to form oligomers in the solid state and in solution. rsc.orgresearchgate.netchemrxiv.orgdiva-portal.org Quantum chemical calculations are crucial for predicting the structures and relative stabilities of these oligomers.

Solid State: In the solid phase, titanium tetra(methanolate) exists as a tetramer, [Ti(OCH₃)₄]₄. rsc.orgdiva-portal.org

Solution Phase: In solution, titanium alkoxides with less bulky groups tend to be oligomeric. diva-portal.org For example, titanium ethoxide forms a tetramer, while titanium isopropoxide is typically monomeric in non-polar solvents due to steric hindrance. chemrxiv.orgdiva-portal.org Titanium alkoxides with longer alkyl chains often form trimers in the liquid state. chemrxiv.org

DFT calculations can be used to compare the energies of different possible oligomeric structures (e.g., dimers, trimers, tetramers) and predict the most stable configurations. These calculations have been applied to titanium alkoxides to understand their aggregation behavior. chemrxiv.org The energy differences between various isomers of trimeric titanium alkoxides have been calculated to range from 0.8 to 32 kJ/mol. chemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of titanium tetra(methanolate) molecules over time, offering insights into processes that occur on a larger scale than what is typically accessible with static quantum chemical calculations.

Investigation of Solution-Phase Aggregation

While the provided search results focus more on gas-phase and surface reactions, MD simulations are a key technique for investigating the aggregation of metal alkoxides in solution. Such simulations can model the interactions between multiple Ti(OCH₃)₄ molecules and the solvent to understand the formation and structure of oligomers. Although specific MD studies on Ti(OCH₃)₄ aggregation were not detailed in the provided results, the tendency of titanium alkoxides to form oligomers in solution is well-established, and MD would be the appropriate tool to simulate this phenomenon. chemrxiv.orgdiva-portal.orgcdnsciencepub.com For example, dilution of titanium isopropoxide in solution has been studied in terms of a fast dimer-monomer equilibrium. cdnsciencepub.com

Adsorption and Surface Reactivity Simulations

MD simulations can be used to study the dynamic aspects of the adsorption of titanium tetra(methanolate) on various surfaces, which is a critical step in processes like ALD and the formation of TiO₂ coatings. These simulations can reveal how the molecule approaches the surface, its orientation upon adsorption, and subsequent surface diffusion and reactions.

First-principles MD simulations have been used to examine the dynamic behavior of thin films on substrates at various ALD operating temperatures. researchgate.net While the specific example cited was for a copper monolayer, the methodology is applicable to the study of Ti(OCH₃)₄.

DFT-based simulations have extensively modeled the surface reactions of Ti(OCH₃)₄, particularly in the context of ALD. ucc.iersc.orgresearchgate.netresearchgate.net These studies investigate the initial adsorption on hydroxylated surfaces, which is often driven by hydrogen bonding, followed by ligand exchange reactions. rsc.orgresearchgate.net For instance, the adsorption of Ti(OCH₃)₄ on a hydrated TiO₂ surface involves hydrogen bonding between the surface hydroxyl groups and the oxygen atoms of the methoxy ligands. rsc.org The subsequent reaction steps can involve proton transfer to a ligand, followed by the elimination of methanol (B129727). researchgate.net

Computational Design and Screening of Derivatives and Catalystsnih.gov

Theoretical and computational chemistry have become indispensable tools for the rational design of new catalysts and for screening potential derivatives of compounds like titanium tetra(methanolate). ethz.chcreative-quantum.eu These computational approaches, particularly Density Functional Theory (DFT), allow for an in-depth understanding of reaction mechanisms at a molecular level. ethz.ch By modeling reaction pathways, researchers can predict the performance of hypothetical catalysts, thereby guiding experimental efforts toward the most promising candidates and accelerating the discovery of more efficient and selective catalytic systems. creative-quantum.euschrodinger.com

Computational studies on titanium alkoxide catalysts, which serve as excellent models for titanium tetra(methanolate), have provided significant insights into their catalytic behavior in various chemical transformations. A key area of investigation is polyester (B1180765) polycondensation, where titanium compounds are widely used as catalysts. mdpi.comresearchgate.net DFT calculations have been employed to elucidate the complex reaction mechanisms and to screen for more effective catalyst structures.

For instance, in the polycondensation of diethyl terephthalate (B1205515) (DET), three potential reaction mechanisms have been investigated using a titanium catalyst: a Lewis acid mechanism (M1), a coordination of the ester alkoxy oxygen mechanism (M2), and a coordination of the carboxy oxygen mechanism (M3). mdpi.com Computational screening of catalysts like titanium tetra(ethoxide), Ti(OEt)₄, and its cationic derivative, Ti(OEt)₃⁺, revealed significant differences in their catalytic efficiency. mdpi.com The calculations showed that both catalysts substantially lower the reaction energy barrier compared to the uncatalyzed reaction. mdpi.com Specifically, the Ti(OEt)₄ catalyst, operating via the M3 mechanism, was identified as the most efficient pathway, exhibiting the lowest Gibbs free energy barrier and the highest turnover frequency (TOF). mdpi.com

Research Findings on Catalytic Performance

Detailed computational analysis provides quantitative data on the performance of different catalyst models. The table below summarizes the calculated Gibbs free energies and Turnover Frequencies (TOF) for the polycondensation reaction with different titanium catalysts.

CatalystMechanismGibbs Free Energy (kcal/mol)Turnover Frequency (TOF) (s⁻¹)
None-47.6-
Ti(OEt)₄ M142.61.1 x 10⁻¹⁰
M226.61.1 x 10²
M3 19.9 3.5 x 10⁴
Ti(OEt)₃⁺ M142.61.1 x 10⁻¹⁰
M230.62.0 x 10⁻²
M324.13.0 x 10²
This table presents data from DFT calculations on the polycondensation of diethyl terephthalate, comparing the catalytic activity of Ti(OEt)₄ and Ti(OEt)₃⁺ across three different mechanisms. mdpi.com

The superiority of the Ti(OEt)₄ catalyst in the M3 mechanism was attributed to a lower distortion energy required for the reactants to reach the transition state. mdpi.com Such detailed insights are crucial for designing new catalysts. The knowledge that the coordination of the carboxy oxygen to the titanium center is the most effective pathway allows researchers to design derivatives with ligands that favor this specific interaction.

The computational design of catalysts extends beyond simple screening to include the modification of the ligand environment around the titanium center. ethz.chrsc.org By systematically altering the electronic and steric properties of the ligands in a computational model, scientists can predict how these changes will affect the catalyst's activity, selectivity, and stability. rsc.org For example, studies have investigated the impact of substituting the methanolate groups with more complex ligands like phenoxy-imines, N-heterocyclic carbenes, or multidentate chelating agents to enhance catalytic performance in reactions such as ring-opening polymerization and the cycloaddition of CO₂ to epoxides. researchgate.netbohrium.comresearchgate.net

Modern catalyst development increasingly relies on high-throughput computational screening, where automated workflows test vast libraries of virtual catalyst derivatives. schrodinger.comfrontiersin.org These large-scale screening projects can rapidly identify novel catalyst structures with enhanced properties for specific applications, significantly reducing the time and cost associated with traditional experimental discovery methods. schrodinger.com

Applications of Titanium Tetra Methanolate in Advanced Materials Precursor Chemistry

Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Materials

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. Titanium tetra(methanolate) is a commonly used precursor in the sol-gel synthesis of titanium dioxide (TiO₂) materials due to its ability to undergo controlled hydrolysis and condensation reactions. The sol-gel technique offers significant advantages, including excellent control over the stoichiometric composition, a straightforward synthesis route, improved homogeneity, and the ability to produce high-purity powders. ripublication.com

The process typically begins with the hydrolysis of the titanium alkoxide precursor, in this case, titanium tetra(methanolate), followed by polycondensation reactions. These steps lead to the formation of a three-dimensional titanium-oxo network. The physicochemical properties of the resulting TiO₂, such as particle size, surface area, and crystalline structure, are highly dependent on several synthesis parameters. mdpi.com These parameters include the concentration of the titanium precursor, the pH of the solution during peptization, and the annealing temperature. mdpi.com By carefully managing these variables, the properties of the TiO₂ can be tailored for specific applications. mdpi.com

Preparation of Thin Films and Coatings

Titanium tetra(methanolate) is utilized as a precursor in the sol-gel method to create titanium dioxide thin films and coatings. These coatings are valuable for a range of applications due to TiO₂'s desirable properties, such as high refractive index, durability, and photocatalytic activity. The sol-gel process allows for the deposition of these films on various substrates. sodium-methoxide.net

The general procedure involves preparing a TiO₂ sol by hydrolyzing the titanium precursor. This sol can then be applied to a substrate by techniques like dip-coating or spin-coating. After deposition, the film is typically subjected to a heat treatment (calcination) to densify the material and induce crystallization into the desired TiO₂ phase, such as anatase or rutile. mdpi.com The properties of the resulting film, including its thickness, morphology, and crystallinity, can be controlled by adjusting the sol preparation conditions and the deposition parameters.

For instance, TiO₂ films produced via the sol-gel method have been shown to exhibit self-cleaning properties. mdpi.com This is attributed to the photocatalytic nature of the anatase phase of TiO₂, which can decompose organic pollutants under UV irradiation, and its photo-induced hydrophilicity, which allows water to wash away decomposed materials easily. mdpi.com

Synthesis of Nanoparticles and Nanostructures

The sol-gel method employing titanium tetra(methanolate) is also a prominent route for the synthesis of TiO₂ nanoparticles and various nanostructures. The ability to control reaction conditions at the molecular level makes it possible to tailor the size, shape, and crystal structure of the resulting nanomaterials. ripublication.comresearchgate.net

The synthesis process generally involves the hydrolysis of the titanium precursor in a solvent, often an alcohol, followed by condensation reactions that lead to the formation of TiO₂ nuclei. The growth of these nuclei into nanoparticles is influenced by factors such as reaction temperature, pH, and the presence of surfactants or capping agents. researchgate.netmdpi.com These agents can adsorb to the surface of the growing nanoparticles, preventing aggregation and controlling their final size and morphology. mdpi.com

For example, studies have shown that the choice of solvent (e.g., methanol (B129727), ethanol) and the calcination temperature play a significant role in determining the phase composition (anatase, rutile, or brookite), particle size, and optical properties of the synthesized TiO₂ nanoparticles. ripublication.com Green synthesis approaches, which utilize plant extracts as reducing and capping agents, have also been successfully employed to produce TiO₂ nanoparticles with controlled characteristics. mdpi.comnih.gov These biologically-mediated synthesis routes offer an environmentally friendly alternative to traditional chemical methods. mdpi.com

Controlled Hydrolysis-Condensation for Morphology Control

The morphology of the final TiO₂ material is critically dependent on the kinetics of the hydrolysis and condensation reactions of the titanium alkoxide precursor. Titanium alkoxides are highly reactive towards water, which can make controlling these reactions challenging. uctm.edu The rate of hydrolysis is influenced by several factors, including the nature of the alkyl group on the alkoxide, the solvent used, the concentration of reactants, the water-to-alkoxide molar ratio, and the reaction temperature. uctm.edu

To achieve better control over the reaction and, consequently, the morphology of the product, modifying agents are often introduced. For example, acetic acid can be used to modify titanium isopropoxide, a related titanium alkoxide. The acetic acid reacts with the alkoxide to form a more stable complex, which slows down the rate of hydrolysis and condensation. quora.com This controlled reaction rate allows for more ordered growth of the TiO₂ structure, leading to the preferential formation of the anatase phase. quora.com

Similarly, the choice of solvent can significantly impact the hydrolysis-condensation process. Solvents like ethylene (B1197577) glycol can influence the degree of hydrolysis and condensation, affecting the temperature at which the amorphous gel crystallizes into anatase or rutile phases. uctm.edu By carefully selecting the precursor, modifying agents, and solvent system, it is possible to direct the synthesis towards specific TiO₂ morphologies, such as nanoparticles, nanofibers, or mesoporous structures.

Formation of Hybrid Organic-Inorganic Materials

Titanium tetra(methanolate) can also be a precursor for the creation of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers and inorganic components at the molecular or nanoscale, leading to materials with unique and often enhanced functionalities.

In one approach, a titanium-oxo network derived from the hydrolysis and condensation of a titanium alkoxide is incorporated into an organic polymer matrix. researchgate.net To create crack-free and transparent monolithic hybrid materials, titanium alkoxide derivatives with polymerizable alkoxide groups can be used. During the sol-gel process, the hydrolysis and condensation of these modified precursors release polymerizable alcohols, which can then be incorporated into the growing polymer network. researchgate.net

Another strategy involves the use of molecular layer deposition (MLD), a technique similar to atomic layer deposition (ALD), to build hybrid films layer by layer. In MLD, a titanium precursor is sequentially pulsed with an organic precursor, such as an alcohol, to form a hybrid "metalcone" film. beilstein-journals.orgchemrxiv.org These films consist of alternating inorganic (titanium-oxo) and organic layers, and their properties can be finely tuned by changing the precursors. beilstein-journals.org For instance, biocompatible hybrid materials have been developed by combining titanium tetra-isopropoxide with nucleobases using the MLD technique, opening up possibilities for bioactive coatings. nih.gov Siloxane-poly(methyl methacrylate) hybrids are another class of materials developed via the sol-gel method that exhibit a combination of flexibility from the organic component and hardness from the inorganic component. scielo.br

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor

Titanium tetra(methanolate) is also a valuable precursor for thin film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These methods are crucial in the microelectronics industry and for producing high-quality coatings.

Precursor Selection and Delivery Considerations

The selection of a suitable precursor is paramount for successful CVD and ALD processes. harvard.edu An ideal precursor should possess several key characteristics:

Sufficient Volatility: The precursor must be easily vaporized and transported into the reaction chamber. harvard.edumdpi.com

Thermal Stability: It should be stable enough to be transported without decomposing in the gas phase, which would lead to uncontrolled CVD-like growth. harvard.eduresearchgate.net

Reactivity: The precursor must be reactive enough to undergo the desired surface reactions to form the film. harvard.edu

"Clean" Decomposition: It should decompose in a way that minimizes the incorporation of impurities, such as carbon, into the deposited film. mdpi.com

Titanium tetra(methanolate) has been investigated as a precursor for both ALD and MOCVD (Metal-Organic CVD). mocvd-precursor-encyclopedia.de While its relatively low volatility due to its oligomeric nature in the solid state can be a challenge for MOCVD, it has shown promise as an ALD precursor. mocvd-precursor-encyclopedia.de In ALD, the lower volatility is less critical due to the self-limiting nature of the surface reactions. mocvd-precursor-encyclopedia.de

One of the advantages of titanium tetra(methanolate) is its high thermal stability compared to other titanium alkoxides. mocvd-precursor-encyclopedia.deresearchgate.net This stability allows it to be used over a wider range of deposition temperatures. mocvd-precursor-encyclopedia.deresearchgate.net For ALD of TiO₂, titanium tetra(methanolate) is typically used in conjunction with a co-reactant, such as water. researchgate.net The deposition process involves sequential pulses of the titanium precursor and the water vapor, separated by purge steps, leading to the layer-by-layer growth of a TiO₂ film. researchgate.net The growth rate and properties of the film, such as its crystallinity, depend on the deposition temperature and other process parameters. researchgate.net For instance, TiO₂ films deposited by ALD using titanium tetra(methanolate) and water at temperatures of 250 °C and above have been shown to be polycrystalline with the anatase structure. researchgate.net

PropertyValue/DescriptionSource(s)
Chemical Formula Ti(OCH₃)₄
Synonyms Titanium(IV) methoxide (B1231860), Tetramethyl titanate ereztech.comereztech.com
CAS Number 992-92-7 ereztech.comereztech.com
Molecular Weight 172.02 g/mol ereztech.com
Appearance White solid/powder mocvd-precursor-encyclopedia.deereztech.com
Melting Point 200–210 °C (392–410 °F) ereztech.com
Boiling Point 243 °C (469.4 °F) ereztech.com
Primary Applications Sol-gel synthesis, CVD/ALD precursor researchgate.netmocvd-precursor-encyclopedia.deresearchgate.netereztech.com

Surface Reaction Mechanisms in ALD

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to build materials a single atomic layer at a time. researchgate.net The process enables exceptional conformity and thickness control, which is critical for modern microelectronics and nanotechnology. helsinki.fi Titanium tetra(methanolate) has been identified as a viable precursor for the ALD of titanium-containing layers. mocvd-precursor-encyclopedia.de

The fundamental ALD process consists of a four-step cycle:

Precursor Pulse: A pulse of the first precursor gas, in this case, titanium tetra(methanolate) (Ti(OMe)4), is introduced into the reaction chamber. The precursor molecules adsorb and react with the substrate surface until all available reactive sites are occupied. helsinki.fi

Purge: An inert gas, such as nitrogen, is used to purge the chamber, removing any unreacted precursor molecules and gaseous byproducts. helsinki.fi

Co-reactant Pulse: A second precursor, or co-reactant (often water, H2O, or ozone), is pulsed into the chamber. It reacts with the layer of the first precursor chemisorbed on the surface. researchgate.net

Purge: The chamber is purged again with inert gas to remove excess co-reactant and byproducts, completing one full cycle and leaving a new layer of the desired material. helsinki.fi

For the titanium tetra(methanolate) and water (Ti(OMe)4/H2O) process, theoretical modeling shows a distinct reaction pathway. rsc.org The initial step involves the molecular adsorption of Ti(OMe)4 onto the hydroxylated surface. rsc.org Subsequently, a proton (H+) from a surface hydroxyl group (-OH) transfers to one of the methoxide (-OCH3) ligands on the titanium precursor. rsc.org This reaction forms a stable methanol (CH3OH) molecule, which is released as a gaseous byproduct, while simultaneously forming a strong Ti-O bond with the surface. rsc.org

A key advantage of titanium tetra(methanolate) is its high thermal stability compared to other titanium alkoxides. mocvd-precursor-encyclopedia.deresearchgate.net This stability is attributed to its chemical structure, which lacks β-hydrogen atoms. The absence of these hydrogens prevents decomposition via the β-hydride elimination pathway, a common degradation mechanism for other metal-organic precursors. mocvd-precursor-encyclopedia.de This characteristic allows for a wider processing temperature window and results in good self-limiting growth of high-purity TiO2 films. mocvd-precursor-encyclopedia.de For the Ti(OMe)4/H2O process, growth rates of approximately 0.042 nm/cycle at 200°C have been reported. atomiclayerdeposition.com

Table 1: ALD Process Parameters for Titanium Dioxide using Titanium Tetra(methanolate)

Parameter Value / Description Source(s)
Titanium Precursor Titanium tetra(methanolate), Ti(OCH3)4 mocvd-precursor-encyclopedia.deatomiclayerdeposition.com
Oxygen Source Water (H2O) rsc.orgatomiclayerdeposition.com
Deposition Temp. 200°C - 250°C mocvd-precursor-encyclopedia.deatomiclayerdeposition.com
Growth Rate ~0.042 nm/cycle (at 200°C) atomiclayerdeposition.com
Growth Mechanism Self-limiting surface reactions helsinki.fimocvd-precursor-encyclopedia.de
Key Advantage High thermal stability (no β-hydrogens) mocvd-precursor-encyclopedia.de

Precursor for Mixed-Metal Oxides and Titanates

Titanium tetra(methanolate) is an effective precursor for synthesizing complex oxides, such as titanates, where precise stoichiometry is crucial for achieving desired electronic or ferroelectric properties. acs.org The ALD technique, leveraging the precursor's clean decomposition, is particularly well-suited for this purpose.

A prominent example is the synthesis of ferroelectric bismuth titanate (Bi4Ti3O12) thin films. researchgate.netacs.org In this ALD process, titanium tetra(methanolate) is used as the titanium source, while a bismuth precursor such as bismuth tris(bis(trimethylsilyl)amide) [Bi(N(SiMe3)2)3] serves as the bismuth source, with water as the oxygen co-reactant. researchgate.netacs.org A self-limited growth of bismuth-titanium-oxide films was achieved at a deposition temperature of 190°C. mocvd-precursor-encyclopedia.deacs.org The as-deposited films are typically amorphous and require a post-deposition annealing step at temperatures around 750°C to crystallize into the desired phase, such as the pyrochlore (B1171951) Bi2Ti2O7 or the layered perovskite Bi4Ti3O12. mocvd-precursor-encyclopedia.deacs.org

Similarly, titanium tetra(methanolate) has been employed in the ALD of barium titanate (BaTiO3). acs.org The growth of amorphous barium titanate films becomes possible when the Ti(OMe)4–H2O cycles are appropriately mixed with cycles of a barium precursor and water. acs.org Post-deposition annealing is then used to crystallize the amorphous film into the functional BaTiO3 perovskite structure. acs.org The MOD (Metallo-Organic Decomposition) process has also been explored for creating titanates like lead titanate (PbTiO3), where titanium methoxide is used as a starting material to synthesize a more complex precursor, titanium dimethoxy dineodecanoate. dtic.mil

Table 2: Examples of Titanates Synthesized Using Titanium Alkoxide Precursors

Target Material Titanium Precursor Co-Precursor(s) Synthesis Method Resulting Phase(s) Source(s)
Bismuth Titanate Titanium tetra(methanolate) Bi(N(SiMe3)2)3 ALD Bi4Ti3O12, Bi2Ti2O7 mocvd-precursor-encyclopedia.deacs.org
Barium Titanate Titanium tetra(methanolate) Ba(tBu3C5H2)2 ALD BaTiO3 acs.org
Lead Titanate Titanium dimethoxy dineodecanoate* Lead acetate MOD PbTiO3 dtic.mil
Magnesium Titanate Titanium isopropoxide Magnesium(II) acetate Sol-Gel MgTi2O5 researchgate.net

\Synthesized from Titanium tetra(methanolate).*

Template-Assisted Synthesis of Porous Titanium-Based Materials

Template-assisted synthesis is a versatile method for creating nanostructured materials with controlled porosity and morphology. This approach uses a sacrificial material (the template) to direct the formation of an inorganic network, which is then removed to yield a porous final product. sciencenet.cn

Titanium tetra(methanolate) has been successfully used as a precursor in a template-assisted process to fabricate hollow titanium dioxide (TiO2) nanostructures. snu.ac.kr In one such method, cellulose (B213188) nanofibers are used as the template. snu.ac.krethernet.edu.et The synthesis is carried out using ALD at a low temperature of 150°C. snu.ac.kr Titanium tetra(methanolate) vapor is pulsed into a reactor containing the cellulose template, followed by a pulse of water vapor. ethernet.edu.et This cycle is repeated to conformally coat the cellulose nanofibers with a precise thickness of TiO2. ethernet.edu.et After the deposition process, the organic cellulose template is removed by combustion, leaving behind a hollow TiO2 replica that preserves the morphology of the original template. snu.ac.kr

This method demonstrates the precise control offered by combining a well-behaved precursor like titanium tetra(methanolate) with ALD and a biological template. The thickness of the resulting nanotube walls can be accurately regulated by adjusting the number of ALD cycles performed. ethernet.edu.et A patent has also described a general method for producing nano-porous metal/titania photocatalysts via the acidic hydrolysis of various titanium alkoxides, including titanium methoxide, to form a colloidal solution. google.com

Table 3: Outline of Template-Assisted Synthesis of Hollow TiO2

Step Description Precursor/Material Source(s)
1. Template Placement Cellulose nanofibers are placed in the ALD reactor. Cellulose snu.ac.krethernet.edu.et
2. Conformal Coating TiO2 is deposited onto the template using sequential pulses of the titanium precursor and water. Titanium tetra(methanolate) snu.ac.krethernet.edu.et
3. Thickness Control The wall thickness of the coating is controlled by the number of ALD cycles. N/A ethernet.edu.et
4. Template Removal The cellulose template is removed by burning (calcination). N/A snu.ac.kr
5. Final Product A hollow replica of TiO2 with the morphology of the original nanofiber template is obtained. Titanium Dioxide (TiO2) snu.ac.kr

Catalytic Applications of Titanium Tetra Methanolate

Role as a Catalyst in Transesterification Reactions

Titanium alkoxides, including titanium tetra(methanolate), are recognized for their catalytic role in transesterification reactions. scielo.br These reactions involve the exchange of an alkoxy group of an ester with another alcohol. The general applicability of titanium compounds in these transformations has been noted in various studies. scielo.brscielo.br The use of titanium catalysts is particularly advantageous in situations where strong acid or base catalysts might lead to undesirable side reactions or decomposition of sensitive substrates. nih.gov

The mechanism of transesterification catalyzed by titanium alkoxides like titanium tetra(methanolate) is more complex than that of Brønsted acid catalysis. core.ac.uk The process is generally understood to proceed through the coordination of the ester's carbonyl oxygen to the Lewis acidic titanium center. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule.

The reaction can be conceptualized as follows:

Coordination: The titanium catalyst coordinates to the carbonyl oxygen of the ester substrate.

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Alkoxy Exchange: The original alkoxy group of the ester is eliminated, and a new ester is formed along with the regeneration of the titanium catalyst.

The ability of the titanium(IV) center to expand its coordination sphere to a six-coordinate state provides a low-energy pathway for the rapid exchange of alkoxy groups. gelest.com This catalytic cycle allows for the efficient conversion of esters.

The catalytic activity of titanium compounds in transesterification is highly relevant to the chemical recycling and upcycling of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net Chemical depolymerization of PET into its constituent monomers, which can then be repolymerized, is a key strategy for creating a circular economy for plastics. mdpi.com

Recent research has highlighted the use of a novel tetranuclear titanium catalyst for the highly efficient transesterification of esters and polyesters. researchgate.net This catalyst demonstrated remarkable activity in the methanolysis of PET, yielding the polymerizable monomers dimethyl terephthalate and ethylene (B1197577) glycol. researchgate.net The high efficiency is attributed to a dual activation mechanism where a bi-titanium framework activates both the alcohol and the ester simultaneously. researchgate.net

Furthermore, titanium-based catalysts have been successfully employed in processes that upcycle polyesters into more valuable chemical products. For instance, a chemical process using a titanium-based catalyst can convert polyesters into morpholine (B109124) amides, which are versatile building blocks for synthesizing a wide range of valuable compounds. innovations-report.com This approach represents an "open-loop" recycling strategy that can be more economically viable than traditional closed-loop recycling. innovations-report.com

Catalyst SystemSubstrateReaction TypeKey Findings
Tetranuclear Titanium CatalystPoly(ethylene terephthalate) (PET)MethanolysisExceptionally high activity, producing polymerizable monomers. researchgate.net
Titanium-based catalystPolyesters (including PET)Aminolysis with morpholineHigh-yield, waste-free conversion to valuable morpholine amides. innovations-report.com
CpTiCl₃Poly(ethylene terephthalate) (PET)EthanolysisEfficient depolymerization to diethyl terephthalate and ethylene glycol. mdpi.com

Initiation of Polymerization Reactions

Titanium tetra(methanolate) and related titanium alkoxides are effective initiators for various polymerization reactions. researchgate.net Their utility extends to both ring-opening polymerization of cyclic esters and coordination polymerization of olefins.

Titanium complexes are widely investigated as initiators for the ring-opening polymerization (ROP) of lactides to produce polylactide (PLA), a biodegradable and biocompatible polymer. rsc.orgosti.gov The catalytic activity of titanium complexes in ROP can be tuned by modifying the ligand environment around the titanium center. nih.gov

The polymerization is generally initiated by the nucleophilic attack of an alkoxide group from the titanium catalyst onto the carbonyl carbon of the lactide monomer. This opens the ring and forms a new ester bond, with the titanium species remaining at the end of the growing polymer chain. Subsequent insertions of lactide monomers into the titanium-alkoxide bond propagate the polymerization. The use of well-defined titanium complexes allows for controlled polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions. rsc.org

Titanium Catalyst TypeMonomerKey Features of Polymerization
[ONNO]-type tetradentate diamine-diethanolate ligand complexesL-lactideControlled polymerization with linear molecular weight vs. conversion. rsc.org
Multimetallic complexes from [Ti(OR)₄] and benzilic acidrac-lactideHigh conversions, with some systems exhibiting fast kinetics. mdpi.comworktribe.com
Ti₄(μ-O)₂L₄ pre-catalystsrac-lactideAir and moisture stable pre-catalysts for ROP. osti.gov

Titanium compounds are a cornerstone of Ziegler-Natta catalysts, which are instrumental in the polymerization of 1-alkenes (alpha-olefins) like ethylene and propylene. wikipedia.orglibretexts.org While titanium tetra(methanolate) itself is not a typical Ziegler-Natta catalyst, it is representative of the titanium alkoxide family, which can be precursors to active catalytic species.

A typical heterogeneous Ziegler-Natta catalyst system consists of a titanium compound, such as titanium tetrachloride, supported on a material like magnesium chloride, and activated by an organoaluminum co-catalyst, such as triethylaluminium. wikipedia.orgnih.gov The polymerization occurs at the titanium center, where the alkene monomer coordinates and inserts into a titanium-carbon bond, leading to chain growth. libretexts.org These catalysts are renowned for their ability to produce highly linear and stereoregular polymers, such as high-density polyethylene (HDPE) and isotactic polypropylene. wikibooks.org

General Lewis Acid Catalysis in Organic Transformations

The utility of titanium tetra(methanolate) extends to general Lewis acid catalysis in a variety of organic transformations. rsc.org The Lewis acidic titanium center can activate substrates containing lone-pair bearing electronegative atoms like oxygen or nitrogen, thereby facilitating reactions. wikipedia.org

Titanium-based Lewis acids, including titanium tetrachloride which is a precursor to titanium alkoxides, are used to catalyze a range of reactions such as Friedel-Crafts acylations and alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgresearchgate.net The coordination of the Lewis acid to a carbonyl group, for example, enhances its electrophilicity and promotes nucleophilic attack. wikipedia.org This catalytic approach is valuable for the synthesis of fine chemicals, pharmaceuticals, and other complex organic molecules. rsc.org

Design of Supported and Heterogeneous Catalysts from Titanium Tetra(methanolate) Precursorsnih.gov

Titanium alkoxides, such as titanium tetra(methanolate), are highly versatile molecular precursors for the synthesis of supported and heterogeneous catalysts. Their utility stems from the ability to form titanium dioxide (TiO₂), a material with significant applications as both a catalyst and a catalyst support due to its chemical stability, acid-base properties, and the strong metal-support interactions (SMSI) it can establish with noble metals. nih.govresearchgate.net The design of these catalysts involves carefully controlled synthesis methods to tailor the structural and surface properties of the final material, thereby optimizing its catalytic performance. Common strategies include sol-gel synthesis, impregnation, and deposition onto high-surface-area supports. researchgate.netajol.info

The sol-gel process is a widely employed technique for preparing TiO₂-based catalysts from titanium alkoxide precursors. ajol.info This method involves the hydrolysis and subsequent condensation of the alkoxide in a solvent. By carefully controlling reaction parameters such as pH, temperature, solvent type, and precursor concentration, it is possible to influence the resulting material's properties, including its crystalline phase (anatase, rutile, or brookite), surface area, and pore structure. rsc.orgbeilstein-journals.org For instance, a study utilizing titanium(IV) ethoxide demonstrated that reacting the precursor in a mixture of ethanol (B145695), acetic acid, and water could produce amorphous TiO₂ with a high surface area of 350 m²/g without the need for subsequent heat treatment. beilstein-journals.org The ability to generate high-surface-area materials is critical as it generally enhances catalytic activity by providing more active sites. rsc.org

A primary strategy in catalyst design is the deposition of the active titanium species onto a stable, high-surface-area support. This approach not only improves the dispersion of the catalytic sites but also enhances the mechanical and thermal stability of the catalyst. researchgate.netmdpi.com

Silica (B1680970) Supports: Mesoporous silica materials, such as SBA-15, are frequently used as supports due to their large surface area and ordered pore systems. nih.gov Titanium alkoxides can be incorporated during the direct synthesis of the silica support. In the preparation of Pt/Ti-SBA-15 catalysts, for example, a titanium alkoxide (tetrabutylorthotitanate) was used as the titania precursor. The research found that the titania loading and the choice of precursor influenced the final crystalline phase of the TiO₂, with lower loadings favoring framework titanium species and higher loadings leading to the formation of the anatase phase. nih.gov This, in turn, affected the interaction with the platinum metal, demonstrating how the precursor dictates the final catalyst architecture and performance in methane (B114726) oxidation. nih.gov

Carbon Supports: Activated carbon is another effective support material. In one study, TiO₂ nanoparticles were supported on activated carbon (AC-TiO₂) using titanium isopropoxide as the precursor in a sonochemical method. researchgate.net The resulting AC-TiO₂ catalyst exhibited a significantly larger specific surface area (~241 m²/g) compared to unsupported TiO₂ (~46 m²/g), which contributed to its enhanced catalytic activity. researchgate.net

Mixed-Oxide Supports: Titanium alkoxides can be combined with other metal alkoxides to synthesize mixed-oxide catalysts. TiO₂-ZrO₂ mixed oxides, for example, have garnered attention as they can exhibit unique acidic properties and improved thermal stability compared to the individual oxides. These materials are synthesized through various methods, including co-precipitation and sol-gel techniques, using precursors like titanium and zirconium alkoxides.

The table below summarizes research findings on the design of heterogeneous catalysts using various titanium alkoxide precursors, highlighting the synthesis conditions and resulting catalyst properties.

Catalyst SystemTitanium PrecursorSupport MaterialSynthesis MethodKey Findings & Catalyst PropertiesReference
Pt-Ti/SBA-15Tetrabutylorthotitanate (TBOT)SBA-15 Mesoporous SilicaDirect Synthesis & ImpregnationAnatase phase evidenced at higher TiO₂ loading; influenced Pt-support interaction. nih.gov
AC-TiO₂Titanium isopropoxideActivated CarbonSonochemical MethodHigh specific surface area (~241 m²/g); increased catalytic activity. researchgate.net
Ru/m-TiO₂Titanium isopropoxide (TTIP)Mesoporous TiO₂ (self-supported)Template-assisted Synthesis & ImpregnationHigh surface area and strong metal-support interaction; active for methanol (B129727) decomposition. rsc.org
Amorphous TiO₂Titanium(IV) ethoxideNone (nanoparticles)One-pot Sol-gelHigh surface area (350 m²/g) and pore volume; excellent photocatalytic degradation of methylene (B1212753) blue. beilstein-journals.org
CuO/TiO₂Not specifiedTiO₂Deposition-PrecipitationAnatase phase support calcined at 400°C showed better catalytic activity. researchgate.net

The design of supported catalysts from titanium tetra(methanolate) and other alkoxide precursors is a field driven by the need to create materials with tailored properties for specific reactions. The choice of precursor, the support material, and the synthesis methodology are all critical variables that researchers manipulate to control the catalyst's final structure, surface chemistry, and, ultimately, its activity and selectivity. nih.govresearchgate.net

Derivatives and Modified Titanium Tetra Methanolate Complexes

Mixed Alkoxide Ligand Complexes

Mixed alkoxide complexes of titanium can be synthesized through alcoholysis, a process involving alcohol exchange. When titanium tetra(methanolate) is reacted with a different alcohol (R'OH), one or more of the methanolate (-OCH₃) groups can be replaced by the new alkoxide group (-OR'). The extent of this substitution can be controlled by the stoichiometry of the reactants and the reaction conditions.

The general reaction is as follows: Ti(OCH₃)₄ + n R'OH ⇌ Ti(OCH₃)₄₋ₙ(OR')ₙ + n CH₃OH

This equilibrium reaction allows for the formation of a statistical distribution of products. For instance, reacting titanium tetra(methanolate) with ethanol (B145695) could yield Ti(OCH₃)₃(OC₂H₅), Ti(OCH₃)₂(OC₂H₅)₂, and Ti(OCH₃)(OC₂H₅)₃, in addition to the fully substituted Ti(OC₂H₅)₄. The synthesis of the parent titanium tetra(methanolate) itself can be achieved via this method, by reacting a higher alkoxide like titanium tetraethoxide with an excess of methanol (B129727). osti.gov

Chelate-Modified Titanium Alkoxide Complexes

Chelating ligands, which are molecules that can form multiple bonds to a single metal ion, are frequently used to modify titanium alkoxides. This modification enhances the stability of the complex and can introduce specific functionalities. The reaction typically involves the replacement of two or more monodentate methanolate ligands by one multidentate chelating ligand.

β-Diketones, such as acetylacetone (B45752) (acacH), are common chelating agents for titanium alkoxides. Acetylacetone reacts as a nucleophile, substituting alkoxide groups to form a more stable, chelated complex. nih.gov This reaction is efficient and results in the formation of a new molecular precursor where the acetylacetonate (B107027) ligand is symmetrically bound to the titanium center. nih.govscispace.com

The reaction with titanium tetra(methanolate) can be represented as: Ti(OCH₃)₄ + n acacH → Ti(OCH₃)₄₋ₙ(acac)ₙ + n CH₃OH

The resulting complexes, such as Ti(OCH₃)₂(acac)₂, exhibit increased stability towards hydrolysis compared to the parent alkoxide. The specific structures of these reaction products have been a subject of detailed study. acs.org

Table 1: Examples of Acetylacetonate-Modified Titanium Complexes

Precursor Reactant Product Reference
Titanium Isopropoxide Acetylacetone Ti(OⁱPr)₄₋ₙ(acac)ₙ nih.gov
Niobium Ethoxide Acetylacetone Nb(OEt)₄(acac) scispace.com

Carboxylic acids (RCOOH) and α-hydroxy carboxylic acids react with titanium alkoxides to form titanium carboxylate or hydroxycarboxylate complexes. rsc.org These ligands can replace methanolate groups, binding to the titanium center in a monodentate, bidentate, or bridging fashion. This interaction is fundamental to titanium-catalyzed esterification reactions, where the titanium complex activates the carboxylic acid for nucleophilic attack. nih.govnih.gov

The reaction often leads to the formation of polynuclear oxo-carboxylate clusters, especially in the presence of water. For example, studies on the reaction of titanium tetrachloride with 2,2-dimethylpropanoic acid yielded dinuclear oxo-bridged species of the type [{TiCl₂(O₂CBuᵗ)(BuᵗCO₂H)}₂O]. rsc.org Similarly, α-hydroxy carboxylate ligands have been used to stabilize titanium-oxo complexes, forming structures like [Ti₄O(OⁱPr)₁₀(O₃C₁₄H₈)₂]. rsc.org These reactions highlight the tendency of carboxylate ligands to form stable, often complex, structures with titanium.

A variety of other ligands containing oxygen, nitrogen, or sulfur donor atoms can be used to create mixed-ligand titanium complexes. The synthesis strategy often involves reacting a titanium precursor with ligands such as pyrazolines, dithiophosphates, amides, or phenoxides. semanticscholar.orgnih.govrsc.org

For instance, novel mixed amido-malonato complexes have been synthesized by the partial replacement of amido groups from [Ti(NMe₂)₄] with malonate ligands. rsc.orgnih.gov Similarly, titanium complexes with aryl-linked bis-phenoxide ligands have been prepared via protonolysis. nih.gov Research has also explored Ti(IV) complexes with nitrogen, oxygen, and sulfur donor ligands as precursors for materials like TiO₂ and TiS₂. semanticscholar.org These studies demonstrate that the methanolate groups in titanium tetra(methanolate) can be readily displaced by a range of bidentate or tridentate ligands to form stable, often six-coordinate, octahedral complexes. semanticscholar.org

Table 2: Examples of Titanium Complexes with N/O/S Donor Ligands

Precursor Ligand Type Example Product Reference
Ti(NMe₂)₄ Malonate [Ti(NMe₂)₂(dbml)₂] rsc.orgnih.gov
TiCl₄ Dithiophosphate & Pyrazoline Dimeric mixed-ligand complex semanticscholar.org

Heterometallic Alkoxide Complexes Incorporating Titanium Tetra(methanolate) Moieties

Heterometallic complexes, which contain two or more different metal ions, can be synthesized using titanium tetra(methanolate) as a building block. These complexes are often formed through the co-reaction of the titanium alkoxide with a salt or complex of another metal. The different metals are typically connected by bridging alkoxide or oxo ligands.

A general synthetic approach involves the solvothermal reaction of a titanium alkoxide with transition-metal dichlorides. While studies have often used titanium tetraethoxide, the principle applies to the methanolate precursor. Such reactions can yield heterometallic oxo cages, for instance of the type [Ti₄O(OEt)₁₅(MCl)] where M can be Co, Zn, Fe, or Cu. acs.org The structure of these cages involves ion pairing between a [Ti₄O(OR)₁₅]⁻ anion unit and an MCl⁺ fragment. acs.org The synthesis of heterometallic complexes is of significant interest as these compounds can serve as single-source precursors for producing homogeneous mixed-metal oxide materials. acs.orgijnrd.org The close proximity of different metal centers in these molecular architectures can also lead to unique catalytic properties arising from synergistic interactions. chesci.com

Immobilized and Supported Titanium Tetra(methanolate) Derivatives

For applications in heterogeneous catalysis, titanium tetra(methanolate) and its derivatives can be immobilized on solid supports. This approach combines the reactive properties of the titanium complex with the stability and ease of separation offered by a solid phase. Common supports include inorganic oxides like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂), as well as polymers. nih.govresearchgate.netresearchgate.net

Immobilization is typically achieved by reacting the titanium complex with the surface of the support material. For oxide supports, the reaction often occurs with surface hydroxyl (-OH) groups, leading to the formation of a covalent Ti-O-Support bond and the release of methanol. This method has been demonstrated with other organotitanium compounds, such as the reaction of tetrakis-neopentyl titanium with silica and alumina surfaces. researchgate.net

Future Research Directions and Emerging Areas

Development of Advanced Catalytic Systems with Tunable Selectivity

The future of catalysis lies in the ability to design systems with precise control over reaction outcomes. Titanium tetra(methanolate), as a precursor to titania (TiO₂), is central to this endeavor. Research is increasingly focused on methods to create catalytic systems where selectivity can be finely tuned for specific chemical transformations.

One promising strategy is the grafting of titanium alkoxides onto various oxide supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). researchgate.netcrimsonpublishers.com This technique allows for the creation of highly dispersed titanium species on the support surface. The nature and coordination of these titanium sites, which dictate catalytic activity and selectivity, can be controlled by varying the grafting conditions and the precursor concentration. researchgate.netcrimsonpublishers.com For instance, at low titanium loading, isolated tetrahedral titanium species can be formed, which show different catalytic behaviors compared to the polymeric octahedral species that form at higher loadings. researchgate.net

Future work will likely explore the use of different chelating agents and ligands to modify the titanium tetra(methanolate) precursor before grafting. This approach can create single-site catalysts with uniform active centers, leading to exceptionally high selectivity in reactions such as epoxidation. acs.orgacs.org For example, modifying titanium alkoxide precursors with acetylacetone (B45752) has been shown to inhibit the formation of crystalline TiO₂ and enhance the dispersion of titanium species, which is crucial for catalytic performance. acs.org The choice of alkoxide itself also plays a role; studies comparing different titanium alkoxides have shown that the size of the organic group can influence the resulting structure and catalytic activity. rsc.org

Table 1: Influence of Preparation Method on Catalyst Properties

MethodKey PrincipleResulting Catalyst FeaturePotential Advantage
Grafting on Supports (e.g., SiO₂)Anchoring Ti-alkoxide onto a high-surface-area support.Highly dispersed Ti active sites; formation of Si-O-Ti bonds. researchgate.netTunable Ti coordination (tetrahedral vs. octahedral), enhanced thermal stability. researchgate.netrsc.org
Precursor Modification (Chelation)Reacting Ti-alkoxide with a chelating ligand (e.g., acetylacetone) before use. acs.orgFormation of isolated, well-defined Ti species; inhibition of TiO₂ crystallization. acs.orgacs.orgCreation of single-site catalysts with uniform activity and high selectivity. acs.org
Atomic Layer Deposition (ALD)Sequential, self-limiting surface reactions of Ti-tetramethoxide and a co-reactant (e.g., water). researchgate.netmocvd-precursor-encyclopedia.deConformal, pinhole-free thin films with precise thickness control. atomiclayerdeposition.comIdeal for creating photocatalytic coatings and ultrathin catalyst layers. researchgate.net

Precision Synthesis of Tailored Nanomaterials and Architectures

Titanium tetra(methanolate) is a key precursor in the sol-gel synthesis of titanium dioxide nanoparticles. juniperpublishers.com Future research is moving beyond simple nanoparticle synthesis towards the precision engineering of complex nano-architectures with tailored properties for specific applications, from photocatalysis to drug delivery. acs.orgnih.govacs.org

A major area of development is Atomic Layer Deposition (ALD), where titanium tetra(methanolate) and a co-reactant like water are pulsed sequentially onto a substrate. researchgate.netmocvd-precursor-encyclopedia.decapes.gov.br This technique offers atomic-level control over film thickness and conformation, allowing the creation of ultrathin, uniform TiO₂ coatings. atomiclayerdeposition.com Research has shown that titanium tetra(methanolate) is a particularly stable precursor for ALD, usable over a wide temperature range to produce either amorphous or crystalline anatase films, which have demonstrated photocatalytic activity. researchgate.netmocvd-precursor-encyclopedia.de

Further research will focus on controlling the morphology (e.g., nanorods, hollow spheres, porous films) by adjusting reaction parameters during sol-gel or solvothermal synthesis. nih.govacs.org The kinetics of particle growth from titanium alkoxides can be manipulated by controlling factors like pH, temperature, and precursor concentration to achieve monodisperse particles with specific sizes and crystal phases. acs.orgacs.org The ability to create three-dimensional TiO₂ networks with high surface areas and interconnected porosity is particularly valuable for applications in catalysis and energy storage. acs.org

Integration with Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and consistency. nih.govbeilstein-journals.org Titanium tetra(methanolate) and other alkoxides are well-suited for this transition, particularly in the production of TiO₂ nanoparticles and other titanium-based materials.

Continuous flow reactors provide superior control over mass and heat transfer, which is critical for managing the rapid and exothermic hydrolysis of titanium alkoxides. wikipedia.org This precise control allows for the synthesis of nanoparticles with narrow size distributions and reproducible properties. researchgate.net Studies have demonstrated the feasibility of producing TiO₂ nanocrystals in continuous solvothermal or hydrothermal flow systems, where parameters like temperature and residence time can be tuned to control particle size and shape. researchgate.netmdpi.com

Future research will focus on optimizing these continuous processes for large-scale production and integrating them with in-line monitoring and purification steps. nih.govrsc.org The development of robust, multi-step continuous syntheses will enable the on-demand manufacturing of functional materials derived from titanium tetra(methanolate), reducing waste and improving resource efficiency. beilstein-journals.org The ability to handle reactions at higher temperatures and pressures in flow reactors also opens up new synthetic possibilities that are not feasible in conventional batch setups. nih.gov

Exploration of Bio-Inspired and Sustainable Applications

Drawing inspiration from nature's ability to form intricate mineral structures under mild conditions, researchers are exploring biomimetic approaches to synthesize titania from precursors like titanium tetra(methanolate). acs.orgresearchgate.net This field, known as biomineralization, often uses biomolecules such as peptides, proteins, or DNA as templates to guide the hydrolysis and condensation of the precursor, resulting in unique nanostructures. acs.orgresearchgate.netrsc.org

While many biomimetic studies use water-soluble titanium precursors for compatibility with biological molecules, research has also shown that titanium alkoxides can be used in these processes, often in mixed solvent systems. rsc.orgwhiterose.ac.uk For example, peptides have been used to mediate the formation of anatase nanoparticles from titanium alkoxides at room temperature. acs.org The sequence and charge of the peptide can influence the resulting nanostructure, offering a pathway to materials with controlled morphology. acs.org Future work will aim to expand the library of biomolecular templates and understand the fundamental interactions between the organic template and the inorganic precursor to gain finer control over the final material.

This approach aligns with the broader goals of green chemistry, which seeks to develop environmentally benign and energy-efficient synthetic methods. nih.gov Using biological templates or plant extracts to synthesize TiO₂ nanoparticles at ambient temperature and pressure offers a sustainable alternative to energy-intensive conventional methods. whiterose.ac.uknih.gov

Leveraging Machine Learning and AI for Predictive Chemistry and Materials Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials science by accelerating the design and discovery of new materials and processes. thieme-connect.commdpi.com For a precursor like titanium tetra(methanolate), AI can be applied in several key areas.

In catalysis, ML models can predict the performance of catalysts based on their structural and electronic properties. mdpi.com By training models on data from computational chemistry (like Density Functional Theory) and experimental results, researchers can rapidly screen vast numbers of potential catalyst structures derived from titanium tetra(methanolate) to identify the most promising candidates for a specific reaction. mdpi.com This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error catalyst development.

Similarly, ML can optimize synthesis protocols for nanomaterials. By analyzing how different reaction parameters (e.g., temperature, pH, precursor concentration) affect the final properties of TiO₂ nanoparticles, ML algorithms can predict the ideal conditions to achieve a desired size, shape, or crystal phase. utwente.nl Generative models can even propose novel material compositions and structures with targeted functionalities that chemists may not have considered. acs.org This predictive power allows for a more rational and efficient exploration of the vast chemical space accessible from titanium tetra(methanolate).

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Titanium tetra(methanolate) to achieve high purity and yield in academic settings?

  • Methodological Answer : Titanium alkoxides like Titanium tetra(methanolate) are typically synthesized via alcoholysis of titanium halides (e.g., TiCl₄) under anhydrous conditions. Key parameters include:

  • Stoichiometric control : Maintain a 4:1 methanol-to-TiCl₄ molar ratio to minimize side reactions.
  • Temperature : Reactions should occur at −20°C to 0°C to prevent methanol oxidation or Ti-O-Ti oligomerization .
  • Purification : Distillation under reduced pressure (≤10⁻³ bar) is recommended, with purity verified via NMR (¹³C/¹H) and elemental analysis .

Q. Which spectroscopic techniques are most reliable for characterizing Titanium tetra(methanolate)’s structure and stability?

  • Methodological Answer :

  • FT-IR : Confirm methoxide ligand presence via Ti-O-C stretching vibrations (950–1050 cm⁻¹) and absence of hydroxyl groups (3200–3600 cm⁻¹) .
  • NMR : Use ¹H NMR in deuterated solvents (e.g., CDCl₃) to detect methoxy protons (δ 3.3–3.7 ppm) and assess ligand exchange dynamics .
  • XRD : For crystalline samples, compare diffraction patterns with NIST reference data to confirm phase purity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported catalytic mechanisms of Titanium tetra(methanolate) in esterification reactions?

  • Methodological Answer :

  • DFT Calculations : Model Ti-O bond dissociation energies and transition states to identify rate-determining steps. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
  • Kinetic Isotope Effects (KIEs) : Compare experimental and simulated KIEs to validate mechanistic pathways (e.g., nucleophilic vs. electrophilic activation) .
  • Literature Reconciliation : Cross-reference computational results with contradictory experimental data (e.g., activation energies, byproduct profiles) to isolate variables like solvent polarity or substrate steric effects .

Q. What experimental strategies address discrepancies in Titanium tetra(methanolate)’s sol-gel transition kinetics across studies?

  • Methodological Answer :

  • Controlled Hydrolysis : Standardize water-to-Ti ratios (e.g., 0.5–2.0) and monitor gelation via rheometry or dynamic light scattering (DLS) .
  • Environmental Controls : Use gloveboxes (O₂/H₂O < 1 ppm) to minimize ambient moisture interference .
  • Data Harmonization : Adopt cloud-based platforms (e.g., Tetra Data) to co-locate raw datasets (FT-IR, DLS) and metadata (temperature, humidity) for cross-study analysis .

Q. How can researchers systematically evaluate Titanium tetra(methanolate)’s ligand-exchange dynamics in non-aqueous solvents?

  • Methodological Answer :

  • Variable-Temperature NMR : Track methoxide ligand dissociation in solvents like THF or toluene (δ −60°C to 25°C) to calculate activation parameters (ΔH‡, ΔS‡) .
  • Mass Spectrometry (ESI-MS) : Identify transient Ti-O-R intermediates (e.g., Ti(OCH₃)₃(OR)) in situ .
  • Cross-Validation : Compare kinetic data with computational models (e.g., COSMO-RS solvation simulations) to account for solvent dielectric effects .

Methodological Best Practices

Q. What protocols ensure reproducibility in Titanium tetra(methanolate)-based material synthesis?

  • Answer :

  • Detailed Supplementary Materials : Publish full synthetic procedures (e.g., inert gas flow rates, drying times) and raw characterization data (e.g., NMR spectra, XRD patterns) in open-access repositories .
  • Interlab Validation : Collaborate with independent labs to replicate key experiments (e.g., sol-gel kinetics) using shared protocols .

Q. How should researchers handle non-English or pre-2000 literature on Titanium alkoxides in systematic reviews?

  • Answer :

  • Automated Translation Tools : Use DeepL or Google Translate for non-English studies, with manual verification by fluent co-authors .
  • Database Filters : Apply date ranges (e.g., 1960–2024) and MeSH terms (e.g., “titanium alkoxide kinetics”) in PubMed/Scopus to capture older studies .
  • Citation Chaining : Review reference lists of seminal papers (e.g., Zh. Fiz. Khim. 1966) to identify overlooked pre-digital studies .

Data Management and Ethics

Q. What tools streamline data curation for studies involving Titanium tetra(methanolate)?

  • Answer :

  • ELN/LIMS Integration : Use Tetra Data to harmonize instrument outputs (e.g., HPLC, FT-IR) into cloud-based, GxP-compliant formats .
  • Metadata Tagging : Annotate datasets with CAS numbers (e.g., 546-68-9), reaction conditions, and purity thresholds for machine-learning readiness .

Q. How can authors ethically resolve conflicts between proprietary data and open-access mandates?

  • Answer :

  • Redacted Datasets : Share anonymized raw data (e.g., kinetic curves without substrate identities) via Zenodo or Figshare .
  • Controlled Access : Use embargo periods or password-protected repositories for sensitive data, as per journal policies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.